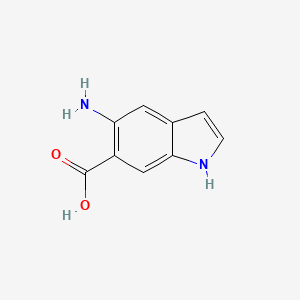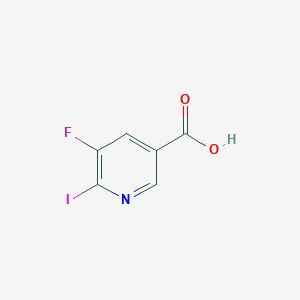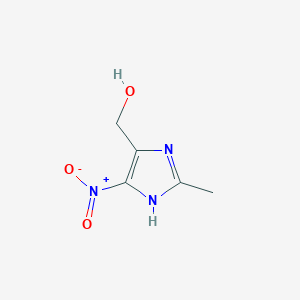
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-hydroxypropanoate backbone, with a 2,4-dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,4-Dichlorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid: The acid form of the compound.
3-(2,4-Dichlorophenyl)-3-hydroxypropanol: The reduced form of the ester.
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxyl group and a methyl ester group, which allows it to participate in a wide range of chemical reactions. Its dichlorophenyl substituent also imparts specific chemical properties, such as increased reactivity in substitution reactions.
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
FNVQDTROGWTBIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)
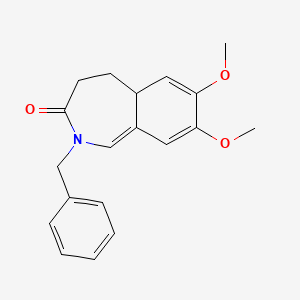
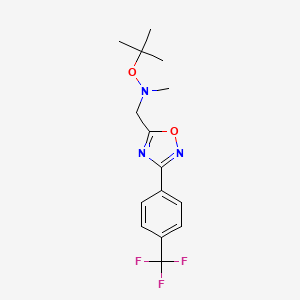
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
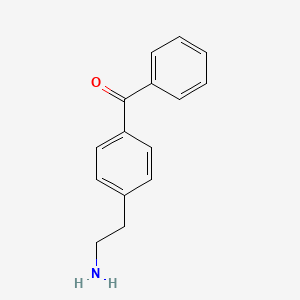
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
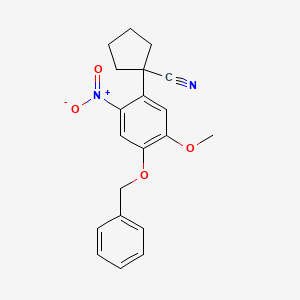
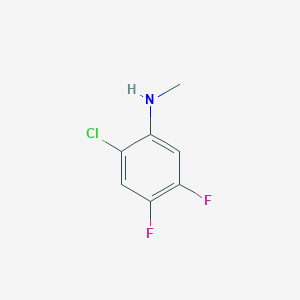

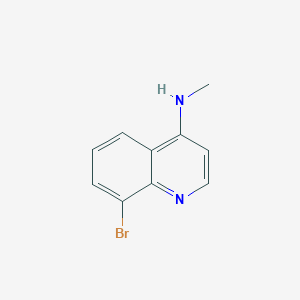
![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)
